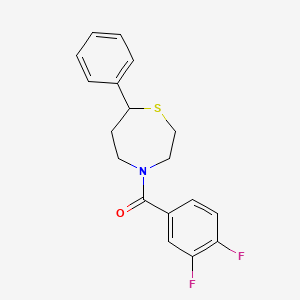

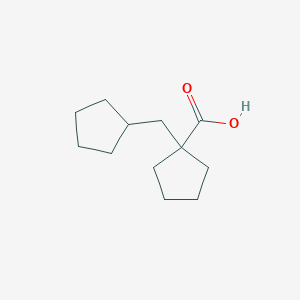

![molecular formula C14H13BrFNO2 B2677309 2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenol CAS No. 451469-52-6](/img/structure/B2677309.png)

2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

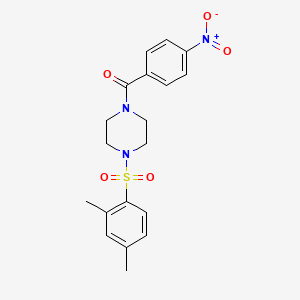

“2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenol” is a chemical compound with the molecular formula C14H13BrFNO2 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group (a benzene ring with a hydroxyl group), a methoxy group (an oxygen atom bonded to a methyl group), and an amino group attached to a bromo-fluorophenyl group . The molecular weight is 326.16 .Physical And Chemical Properties Analysis

This compound has a predicted density of 1.535±0.06 g/cm3 and a predicted boiling point of 419.2±45.0 °C . The melting point and flash point are not available .Mécanisme D'action

The mechanism of action of 2-{[(2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenoluorophenyl)amino]methyl}-6-methoxyphenol is not fully understood. However, it is believed that the compound interacts with certain proteins, enzymes, and other biomolecules in a manner that results in the inhibition of bacterial and fungal growth. It is believed that the compound binds to the active sites of these molecules and inhibits their activity. In addition, it is also believed that the compound may act as an antioxidant by scavenging reactive oxygen species, which may contribute to its antibacterial and antifungal activities.

Biochemical and Physiological Effects

2-{[(2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenoluorophenyl)amino]methyl}-6-methoxyphenol has been studied for its potential antibacterial and antifungal activities. In vitro studies have demonstrated that the compound is capable of inhibiting the growth of a wide range of bacteria and fungi, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger. In addition, the compound has been shown to possess antioxidant properties, which may contribute to its antibacterial and antifungal activities.

Avantages Et Limitations Des Expériences En Laboratoire

2-{[(2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenoluorophenyl)amino]methyl}-6-methoxyphenol has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that is readily available in most chemical supply stores. In addition, it is relatively stable and does not degrade easily. However, the compound is toxic and should be handled with caution. In addition, it is volatile and should be stored in a tightly sealed container.

Orientations Futures

The potential applications of 2-{[(2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenoluorophenyl)amino]methyl}-6-methoxyphenol are still being explored. Future research could focus on the development of novel synthetic methods for the synthesis of the compound and its derivatives. In addition, further studies could be conducted to explore the compound’s potential antibacterial and antifungal activities in greater detail. Finally, further research could be conducted to explore the compound’s potential applications in medicinal chemistry, biochemistry, and pharmacology.

Méthodes De Synthèse

2-{[(2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenoluorophenyl)amino]methyl}-6-methoxyphenol can be synthesized by a three-step process involving an amide coupling reaction, a Grignard reaction, and an HBr-mediated reaction. The first step involves the coupling of the amide group with 2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenoluorophenol to form 2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenoluoro-N-benzylamide. The second step involves the addition of a Grignard reagent, such as methylmagnesium bromide, to the N-benzylamide to form 2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenoluoro-N-(6-methoxyphenyl)benzylamine. Finally, the third step involves the addition of an HBr-mediated reaction to the 2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenoluoro-N-(6-methoxyphenyl)benzylamine to form 2-{[(2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenoluorophenyl)amino]methyl}-6-methoxyphenol.

Applications De Recherche Scientifique

2-{[(2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenoluorophenyl)amino]methyl}-6-methoxyphenol has been studied for its potential applications in a wide range of scientific research fields, including synthetic chemistry, medicinal chemistry, biochemistry, and pharmacology. It has been used as a reference compound in numerous studies due to its ability to interact with a variety of molecules, including proteins, enzymes, and other biomolecules. It has also been studied for its potential use in the synthesis of other compounds, such as 4-Bromo-2-chloro-N-(6-methoxyphenyl)benzylamine. In addition, 2-{[(2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenoluorophenyl)amino]methyl}-6-methoxyphenol has been studied for its potential antibacterial and antifungal activities.

Propriétés

IUPAC Name |

2-[(4-bromo-2-fluoroanilino)methyl]-6-methoxyphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrFNO2/c1-19-13-4-2-3-9(14(13)18)8-17-12-6-5-10(15)7-11(12)16/h2-7,17-18H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRZFWLWUXYXON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)CNC2=C(C=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

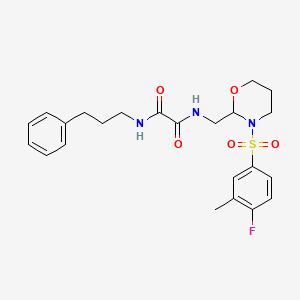

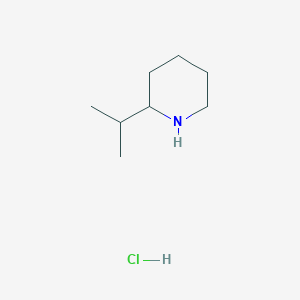

![2-[(4-Bromophenyl)formohydrazido]-2-oxoethyl 6-chloropyridine-3-carboxylate](/img/structure/B2677227.png)

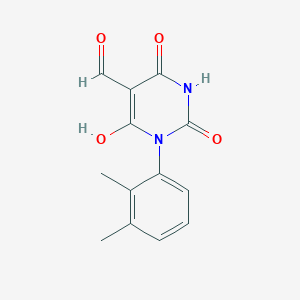

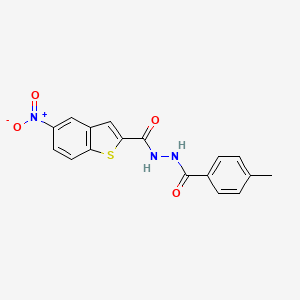

![3-(4-methoxyphenyl)-5,7-dimethyl-9-(2-methylbenzyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/no-structure.png)

![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2677243.png)

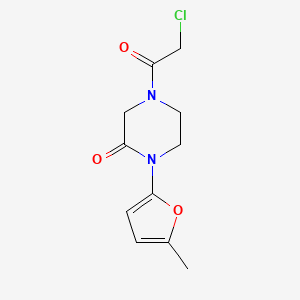

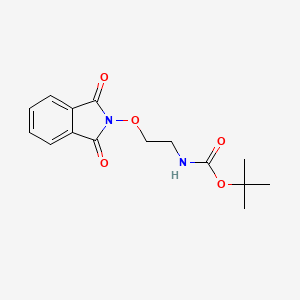

![4-tert-butyl-N-[3-(1,1-dioxidoisothiazolidin-2-yl)phenyl]benzamide](/img/structure/B2677249.png)